molecular formula C20H31NO5 B4004567 1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperidine;oxalic acid

1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperidine;oxalic acid

Cat. No.: B4004567
M. Wt: 365.5 g/mol
InChI Key: HRIRDQCDBMNNIU-UHFFFAOYSA-N
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Description

1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a piperidine ring attached to a phenoxyethyl group, which is further substituted with tert-butyl and methyl groups. The presence of oxalic acid as a counterion adds to its stability and solubility in different solvents.

Scientific Research Applications

Polymer Stabilization and Degradation

New Combined Phenol/Hindered Amine Stabilizers

Mosnáček et al. (2003) developed new combined phenol/hindered amine stabilizers for polypropylene (PP), demonstrating the importance of structural variations in enhancing photo-oxidation and thermo-oxidation stability. The study suggests that similar compounds, including those with tert-butyl and piperidine structures, could be effective in improving polymer durability and resistance to degradation (Mosnáček et al., 2003).

Synthesis of Biological Active Alkaloids

Enantioselective Synthesis of Sedridines and Ethylnorlobelols

Passarella et al. (2005) demonstrated the versatility of piperidine-based compounds in the stereoselective synthesis of biologically active alkaloids, highlighting the potential of such structures in medicinal chemistry and drug development (Passarella et al., 2005).

Antioxidant and Catalytic Properties

Spin Interaction in Zinc Complexes

Orio et al. (2010) investigated the spin interaction in zinc complexes of Schiff and Mannich bases, including compounds with tert-butyl and piperidine elements. This research could inform the design of new materials with specific magnetic or catalytic properties (Orio et al., 2010).

Fuel Cell Technology

Poly(arylene piperidinium) Hydroxide Ion Exchange Membranes

Olsson et al. (2018) explored the synthesis, alkaline stability, and conductivity of poly(arylene piperidinium)s as anion exchange membranes (AEMs) for alkaline fuel cells, demonstrating the utility of piperidine-based compounds in renewable energy technologies (Olsson et al., 2018).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperidine typically involves a multi-step process. One common method starts with the alkylation of 4-tert-butyl-2-methylphenol with 2-chloroethylpiperidine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then treated with oxalic

Properties

IUPAC Name

1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO.C2H2O4/c1-15-14-16(18(2,3)4)8-9-17(15)20-13-12-19-10-6-5-7-11-19;3-1(4)2(5)6/h8-9,14H,5-7,10-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIRDQCDBMNNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperidine;oxalic acid
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1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperidine;oxalic acid
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1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperidine;oxalic acid
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1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperidine;oxalic acid
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1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperidine;oxalic acid
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1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperidine;oxalic acid

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